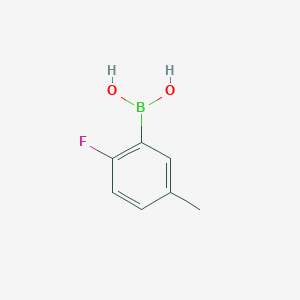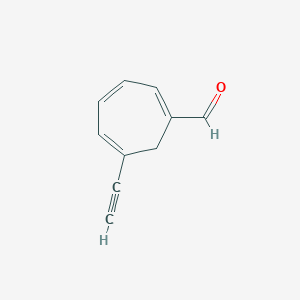
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde (ECTC) is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structural and functional characteristics. ECTC is a highly reactive aldehyde that contains a seven-membered ring with an ethynyl group and a carbonyl group. ECTC has been used as a building block for the synthesis of various organic compounds, and its potential applications in scientific research have been extensively explored.
Mechanism of Action
The mechanism of action of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is not well understood. However, it is believed that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde reacts with various functional groups in organic molecules, leading to the formation of new compounds. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been shown to undergo various reactions, including cycloadditions, nucleophilic additions, and oxidation reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde have not been extensively studied. However, it has been reported that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde exhibits cytotoxicity towards cancer cells. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is its high reactivity, which makes it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is also readily available and relatively inexpensive. However, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is highly reactive and can be difficult to handle. It is also sensitive to air and moisture, which can lead to the formation of unwanted by-products.
Future Directions
There are several future directions for the use of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can also be used as a fluorescent probe for the detection of metal ions in biological samples. Another potential application is in the development of new catalysts for organic reactions. Finally, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can be used as a building block for the synthesis of functional materials with unique properties.
In conclusion, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is a unique compound with significant potential for use in scientific research. Its high reactivity and unique structural features make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has potential applications in the synthesis of pharmaceuticals, natural products, and functional materials. However, further research is needed to fully understand the mechanism of action and potential applications of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde.
Synthesis Methods
The synthesis of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde involves the reaction of 1,3-cycloheptadiene with propargyl bromide in the presence of a palladium catalyst. The reaction results in the formation of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde as a yellow crystalline solid with a high yield.
Scientific Research Applications
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been widely used as a key intermediate in the synthesis of various organic compounds. The unique structural features of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been used in the synthesis of natural products, pharmaceuticals, and functional materials. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
properties
CAS RN |
161146-82-3 |
|---|---|
Product Name |
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O/c1-2-9-5-3-4-6-10(7-9)8-11/h1,3-6,8H,7H2 |
InChI Key |
GHHKGJCRJPIIPV-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C=O |
Canonical SMILES |
C#CC1=CC=CC=C(C1)C=O |
synonyms |
1,3,5-Cycloheptatriene-1-carboxaldehyde, 6-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



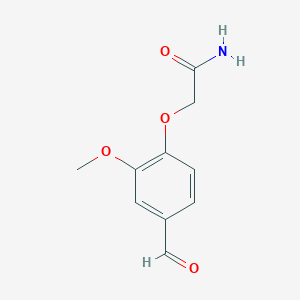
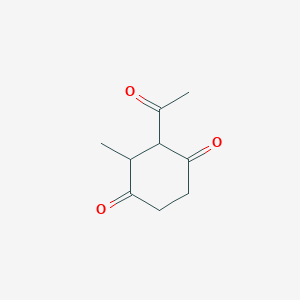


![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
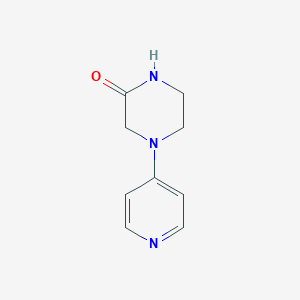
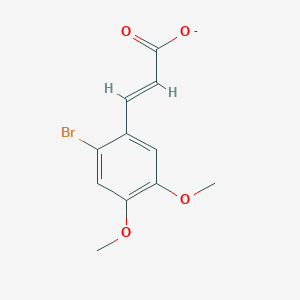


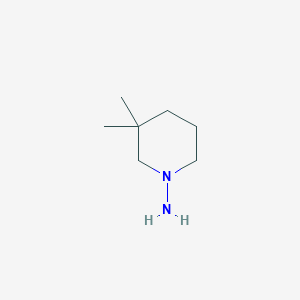
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

